(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate CAS number 147687-15-8
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate CAS number 147687-15-8
An In-Depth Technical Guide to (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate (Fmoc-Sar-ol) CAS Number: 147687-15-8
Abstract
This technical guide provides a comprehensive overview of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, commonly known in the scientific community as Fmoc-Sar-ol or Fmoc-MeGly-ol.[1] With the CAS number 147687-15-8, this molecule is a specialized amino alcohol derivative that serves as a critical building block in advanced organic synthesis, particularly in peptide chemistry and the development of novel therapeutic modalities. This document will delve into its chemical properties, the strategic importance of its structural components, key applications in drug discovery, detailed synthetic protocols, and essential safety information. The guide is intended for researchers, chemists, and drug development professionals who leverage specialized chemical tools to construct complex molecular architectures.
Chemical Identity and Physicochemical Properties
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a white, powdered solid at room temperature.[2] Its structure is characterized by a central N-methyl ethanolamine core, where the amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, leaving a terminal primary hydroxyl group available for further chemical modification.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate |
| CAS Number | 147687-15-8[3] |
| Common Synonyms | Fmoc-Sar-ol, Fmoc-MeGly-ol[1][2] |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol [3] |
Table 2: Physicochemical Properties & Storage
| Property | Value | Source |
|---|---|---|
| Appearance | White Powder | [2] |
| Purity | Typically ≥98% | [3] |
| Storage Conditions | Keep dry in freezer; Store at 0-8 °C |[1][4] |
Caption: Chemical structure of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate.
Core Chemistry and Strategic Significance
The utility of Fmoc-Sar-ol stems from the unique interplay of its three key structural motifs: the Fmoc protecting group, the N-methylated backbone, and the terminal hydroxyl group.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most important amine-protecting groups in modern organic synthesis, particularly for solid-phase peptide synthesis (SPPS). Its primary advantage is its stability to a wide range of reagents and its selective cleavage under mild basic conditions, typically with a solution of piperidine in an organic solvent. This orthogonality allows for the deprotection of the amine without disturbing other acid-labile protecting groups, a cornerstone of complex peptide construction.[4]
The Significance of N-Methylation
The methylation of the backbone nitrogen atom is a critical modification used to enhance the pharmaceutical properties of peptides.[5] This seemingly small structural change imparts several significant benefits:
-
Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of a peptide drug.[5]
-
Improved Cell Permeability: By replacing an N-H bond with an N-CH₃ group, a hydrogen bond donor is removed. This can reduce the polarity of the peptide backbone and improve its ability to cross hydrophobic cell membranes.[5]
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.
The Hydroxyl Terminus as a Functional Handle
The primary alcohol (-CH₂OH) is a versatile functional group that serves as a key reactive handle. It allows Fmoc-Sar-ol to be used as an initiator or building block for more complex structures. It can readily undergo a variety of chemical transformations, including:
-
Oxidation to an aldehyde or carboxylic acid.
-
Esterification with carboxylic acids.
-
Etherification with alkyl halides.
-
Conversion to a leaving group (e.g., tosylate) for nucleophilic substitution.
This versatility makes it an ideal starting point for the synthesis of linkers used in bioconjugation and targeted protein degradation.
Key Applications and Methodologies
Fmoc-Sar-ol is primarily applied in fields requiring precise molecular construction, such as medicinal chemistry and materials science.
Building Block for PROTACs and Molecular Glues
One of the most exciting applications for molecules like Fmoc-Sar-ol is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6]
These molecules consist of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[6] Fmoc-Sar-ol is an excellent starting scaffold for the linker component. The hydroxyl group provides a convenient attachment point for building out the linker chain, while the N-methylated backbone can be incorporated to fine-tune the linker's length, rigidity, and solubility.
Caption: Conceptual diagram of a PROTAC molecule.
Experimental Protocol: Linker Elongation via Etherification
This protocol describes a representative method for extending a linker from the hydroxyl group of Fmoc-Sar-ol using a Williamson ether synthesis. This is a foundational step in building a PROTAC linker.
Objective: To couple Fmoc-Sar-ol with a short, protected polyethylene glycol (PEG) chain (e.g., 2-bromoethoxy)ethan-1-ol, protected as a t-butyl ether) to demonstrate linker elongation.
Materials:
-
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate (Fmoc-Sar-ol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromo-2-(2-tert-butoxyethoxy)ethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate and brine for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Preparation: Under an inert atmosphere (e.g., Argon), add Fmoc-Sar-ol (1.0 eq) to a flame-dried round-bottom flask. Dissolve in anhydrous THF.
-
Deprotonation (Causality): Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form a sodium alkoxide. This activation is necessary to make the oxygen nucleophilic for the subsequent substitution reaction. Allow the mixture to stir for 30 minutes at 0 °C.
-
Nucleophilic Substitution: Slowly add a solution of 1-bromo-2-(2-tert-butoxyethoxy)ethane (1.2 eq) in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. This neutralizes any remaining NaH.
-
Extraction and Wash: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. This removes inorganic salts and residual THF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, elongated linker precursor.
Synthesis and Purification
Fmoc-Sar-ol is typically prepared by reacting N-methylethanolamine with a suitable Fmoc-donating reagent.[7][8] The most common laboratory-scale synthesis involves 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Caption: General synthesis scheme for Fmoc-Sar-ol.
Protocol: Synthesis of Fmoc-Sar-ol
-
Dissolution: Dissolve N-methylethanolamine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution. The base is crucial to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the reaction to completion.
-
Fmoc Protection: Cool the mixture to 0 °C. Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in THF dropwise over 30 minutes. Maintaining a low temperature helps to control the exothermicity of the reaction and minimize side products.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield pure Fmoc-Sar-ol.
Safety, Handling, and Storage
While a specific safety data sheet for CAS 147687-15-8 is not broadly available, data from closely related Fmoc-protected amino alcohols can be used to guide handling procedures. These compounds are generally considered irritants.
Table 3: Hazard Information and Handling
| Category | Recommendation | Reference |
|---|---|---|
| GHS Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) | [9] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat | [9][10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [9] |
| First Aid (Skin) | Wash off with soap and plenty of water. | [11] |
| First Aid (Inhalation) | Move person into fresh air. | [11] |
| Handling | Avoid formation of dust and aerosols. Use in a well-ventilated area. |[9] |
Storage: For long-term stability, the compound should be stored in a freezer under dry conditions.[1]
Conclusion
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate (Fmoc-Sar-ol) is a highly valuable and specialized chemical reagent. The strategic combination of a base-labile protecting group, a pharmaceutically relevant N-methylated backbone, and a versatile hydroxyl handle makes it an indispensable tool for researchers in peptide synthesis, medicinal chemistry, and the burgeoning field of targeted protein degradation. Its use enables the construction of complex, functionally optimized molecules designed to meet the therapeutic challenges of the 21st century.
References
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)
- 9H-fluoren-9-ylmethyl (2-hydroxyethyl)
- 147687-15-8 Fmoc-Sar-ol | WATANABE CHEMICAL INDUSTRIES,LTD.
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate.
- Fmoc-Sar-OL CAS NO.147687-15-8 - Shandong Huashang Chemical Co., Ltd. LookChem.
- ANGENE - Product List. Interchim.
- (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)
- Material Safety D
- Safety D
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)
- 2-[2-(Fmoc-amino)ethoxy]ethanol. Chem-Impex.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Versatile N-Methylethanolamine: Synthesis Intermediate and Industrial Applic
- N-Methylethanolamine. Wikipedia.
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